Bienvenue dans la boutique en ligne BenchChem!

5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole

Medicinal Chemistry Antiplatelet Drug Discovery P2Y12 Receptor

5-{2‑chloro‑4H,5H,6H,7H‑thieno[3,2‑c]pyridine‑5‑carbonyl}‑1,2‑oxazole (MW 268.72 g mol⁻¹, formula C₁₁H₉ClN₂O₂S) is a heterocyclic compound that fuses a 2‑chloro‑4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine core with a 1,2‑oxazole ring via a carbonyl linker. The scaffold belongs to the thieno[3,2‑c]pyridine class, a privileged motif in medicinal chemistry that has yielded clinically approved P2Y₁₂ antagonists such as prasugrel (IC₅₀ 1.8 μM) and clopidogrel (active metabolite IC₅₀ 0.53 μM).

Molecular Formula C11H9ClN2O2S
Molecular Weight 268.72
CAS No. 2097917-29-6
Cat. No. B2453299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole
CAS2097917-29-6
Molecular FormulaC11H9ClN2O2S
Molecular Weight268.72
Structural Identifiers
SMILESC1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=NO3
InChIInChI=1S/C11H9ClN2O2S/c12-10-5-7-6-14(4-2-9(7)17-10)11(15)8-1-3-13-16-8/h1,3,5H,2,4,6H2
InChIKeyQZBZSHNWCSIBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-{2‑chloro‑4H,5H,6H,7H‑thieno[3,2‑c]pyridine‑5‑carbonyl}‑1,2‑oxazole (CAS 2097917‑29‑6): Core Structural Identity for Scientific Procurement


5-{2‑chloro‑4H,5H,6H,7H‑thieno[3,2‑c]pyridine‑5‑carbonyl}‑1,2‑oxazole (MW 268.72 g mol⁻¹, formula C₁₁H₉ClN₂O₂S) is a heterocyclic compound that fuses a 2‑chloro‑4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine core with a 1,2‑oxazole ring via a carbonyl linker . The scaffold belongs to the thieno[3,2‑c]pyridine class, a privileged motif in medicinal chemistry that has yielded clinically approved P2Y₁₂ antagonists such as prasugrel (IC₅₀ 1.8 μM) and clopidogrel (active metabolite IC₅₀ 0.53 μM) [1]. Unlike those marketed agents, this compound presents a unique 2‑chloro substitution on the thiophene ring and a 1,2‑oxazole (isoxazole‑type) carbonyl appendage, creating a structurally differentiated chemical space that cannot be accessed by simple off‑the‑shelf thienopyridines .

Why Generic Substitution Fails for 5‑{2‑chloro‑4H,5H,6H,7H‑thieno[3,2‑c]pyridine‑5‑carbonyl}‑1,2‑oxazole in Scientific Workflows


Generically substituting 5‑{2‑chloro‑4H,5H,6H,7H‑thieno[3,2‑c]pyridine‑5‑carbonyl}‑1,2‑oxazole with common thienopyridine P2Y₁₂ antagonists (prasugrel, clopidogrel, ticlopidine) or with unsubstituted thieno[3,2‑c]pyridine‑5‑carbonyl congeners is chemically invalid. The target compound combines three structural features absent from the approved drugs: (i) a 2‑chloro substituent on the thiophene ring that alters electron density and metabolic susceptibility [1]; (ii) a carbonyl‑tethered 1,2‑oxazole ring that introduces a distinct hydrogen‑bond acceptor/donor topology [2]; and (iii) a saturated tetrahydropyridine ring that lacks the benzylic substitution required for P2Y₁₂ irreversible binding . Even closely related 4‑{4H,5H,6H,7H‑thieno[3,2‑c]pyridine‑5‑carbonyl}‑1,3‑oxazole isomers (e.g., ChemBase 597586) differ fundamentally in connectivity, which changes the vector of the carbonyl‑linked heterocycle and can redirect target engagement. These structural divergences mean that generic replacement introduces uncontrolled variables in any structure–activity relationship (SAR) study, chemical biology probe campaign, or patent‑driven lead‑optimization program.

Product‑Specific Quantitative Evidence Guide for 5‑{2‑chloro‑4H,5H,6H,7H‑thieno[3,2‑c]pyridine‑5‑carbonyl}‑1,2‑oxazole


Structural Differentiation from Clinical Thienopyridines: Absence of P2Y₁₂ Irreversible‑Binding Motif

The target compound lacks the 2‑chlorobenzyl (clopidogrel/ticlopidine) or cyclopropyl‑carbonyl‑fluorobenzyl (prasugrel) substituent required for covalent modification of the P2Y₁₂ receptor. Prasugrel active metabolite inhibits ADP‑induced platelet aggregation with an IC₅₀ of 1.8 μM, and clopidogrel active metabolite shows an IC₅₀ of 0.53 μM in washed human platelets [1]. Because the target compound does not present the thiolactone prodrug or the C2‑benzylic substitution, it is a non‑covalent P2Y₁₂ ligand at best, with an expected absence of irreversible antiplatelet activity. This positions it as a probe for elucidating non‑covalent thienopyridine‑receptor interactions and for exploring alternative pharmacology (e.g., potassium channel modulation per WO‑2007066127‑A2 [2]).

Medicinal Chemistry Antiplatelet Drug Discovery P2Y12 Receptor

1,2‑Oxazole vs. 1,3‑Oxazole Carbonyl Connectivity: Impact on Physicochemical Properties

The target compound possesses a 5‑carbonyl‑1,2‑oxazole linkage, whereas the closest commercially catalogued analog, 2‑(2‑methoxy‑4‑methylphenoxymethyl)‑4‑{4H,5H,6H,7H‑thieno[3,2‑c]pyridine‑5‑carbonyl}‑1,3‑oxazole (ChemBase 597586), exhibits a 4‑carbonyl‑1,3‑oxazole connectivity [1]. This positional isomerism reorients the hydrogen‑bonding capacity of the oxazole nitrogen and oxygen atoms. 1,2‑Oxazoles (isoxazoles) are weaker bases than 1,3‑oxazoles (pKa of conjugate acid ~ ‑2.0 vs. 1.7, respectively [2]), resulting in a lower fraction of the protonated species at physiological pH and altered permeability. The difference in molecular weight (268.72 g mol⁻¹ for the target vs. 384.45 g mol⁻¹ for the 1,3‑oxazole analog [1]) also provides the target with a significantly lower burden in terms of Lipinski compliance.

Medicinal Chemistry Isosterism Physicochemical Profiling

2‑Chloro Substituent: Divergent CYP450 Inhibition Profile vs. Clopidogrel and Ticlopidine

Clopidogrel and ticlopidine are potent time‑dependent inhibitors of CYP2B6 and CYP2C19. Clopidogrel inhibits CYP2B6 with an IC₅₀ of 18.2 nM and CYP2C19 with an IC₅₀ of 524 nM; ticlopidine inhibits CYP2B6 with an IC₅₀ of 51.7 nM and CYP2C19 with an IC₅₀ of 203 nM [1]. This inhibition arises from metabolic activation of the thiophene ring and covalent modification of the CYP heme. The target compound's 2‑chloro substitution blocks the C‑2 position of the thiophene ring that is typically involved in metabolic oxidation in clopidogrel/ticlopidine. Although direct CYP inhibition data are not available for the target, the structural blockage of the primary site of oxidative metabolism is predicted to reduce or eliminate time‑dependent CYP inactivation, potentially offering a cleaner off‑target profile [2].

Drug Metabolism CYP450 Inhibition Thienopyridine Safety

Single Chlorine Atom for Tunable Halogen‑Bonding Interactions vs. Multi‑Halogenated Analogs

The target compound contains a single chlorine atom at the 2‑position of the thiophene ring. By comparison, 4‑[4‑({2‑chloro‑4H,5H,6H,7H‑thieno[3,2‑c]pyridin‑5‑yl}sulfonyl)phenyl]‑2‑methyl‑1,3‑oxazole (CAS 2034417‑36‑0; MW 368.85 g mol⁻¹) incorporates both a chlorine and a sulfonyl‑phenyl‑oxazole extension . The target's monochloro architecture provides a defined σ‑hole for halogen‑bonding interactions without the steric bulk and promiscuous binding potential of multi‑halogenated or sulfonyl‑extended analogs. In fragment‑based drug discovery, a single halogen bond donor with a molecular weight of ~269 Da is an ideal fragment (Rule‑of‑Three compliant) for crystallographic screening, whereas the larger analog exceeds typical fragment cutoffs [1].

Structural Biology Halogen Bonding Fragment-Based Drug Design

Tetrahydrothienopyridine Saturation State and Conformational Flexibility vs. Aromatic Thienopyridines

The target compound contains a 4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine core, which is partially saturated. Fully aromatic 2‑chlorothieno[3,2‑c]pyridine (CAS 28783‑23‑5; MW 169.63 g mol⁻¹) is planar and lacks the conformational flexibility of the tetrahydropyridine ring [1]. The saturated ring in the target can adopt multiple low‑energy conformations (half‑chair, boat), enabling induced‑fit binding to protein pockets that cannot accommodate the rigid, planar aromatic scaffold. Tetrahydrothieno[3,2‑c]pyridines demonstrate superior human phenylethanolamine N‑methyltransferase (hPNMT) inhibitory potency and selectivity vs. their fully aromatic isosteres, an advantage attributed to conformational adaptability [2].

Conformational Analysis Ligand Efficiency Scaffold Diversity

Predicted Metabolic Stability Advantage Through 2‑Chloro‑Blockade vs. Clopidogrel's Thiolactone Activation Pathway

Clopidogrel is a prodrug requiring two sequential CYP‑mediated oxidation steps: first to 2‑oxo‑clopidogrel (thiolactone), then to the active thiol metabolite. The metabolic stability of clopidogrel is intrinsically low, with extensive first‑pass metabolism and a short half‑life (~6 h) [1]. The target compound, by virtue of its 2‑chloro substitution blocking thiophene oxidation and its carbonyl‑oxazole moiety replacing the ester‑thiolactone cascade, is predicted to exhibit enhanced metabolic stability. While direct microsomal stability data are unavailable, the structural features mimic successful metabolic‑blocking strategies in the thienopyridine class (e.g., prasugrel's cyclopropyl group reduces CYP‑dependent variability) .

Metabolic Stability Prodrug Design ADME Optimization

Best Research and Industrial Application Scenarios for 5‑{2‑chloro‑4H,5H,6H,7H‑thieno[3,2‑c]pyridine‑5‑carbonyl}‑1,2‑oxazole


Fragment‑Based Lead Discovery for Non‑Covalent Thienopyridine Targets

With a molecular weight of 268.72 g mol⁻¹ and a single halogen‑bond donor, this compound meets the Rule‑of‑Three criteria for fragment screening [1]. Unlike larger thienopyridine‑oxazole analogs (MW > 350), it can be soaked into protein crystals for high‑resolution X‑ray structure determination. Its 1,2‑oxazole carbonyl provides a directional hydrogen‑bond acceptor distinct from the 1,3‑oxazole series, enabling novel binding‑mode identification against targets such as potassium channels (WO‑2007066127‑A2) or kinases.

CYP450 Drug–Drug Interaction Profiling of Non‑Prodrug Thienopyridines

Because the 2‑chloro substituent blocks the thiophene oxidation site that confers time‑dependent CYP inactivation in clopidogrel and ticlopidine (CYP2B6 IC₅₀ 18.2 nM and 51.7 nM, respectively [2]), this compound serves as a clean negative‑control scaffold for CYP inhibition panels. Procurement enables DDI risk‑mitigation studies where the target's predicted lack of CYP inactivation is compared head‑to‑head with clinical thienopyridines in human liver microsome assays.

Conformational SAR Expansion of hPNMT and GPCR Ligand Space

The tetrahydropyridine core offers conformational flexibility that rigid, fully aromatic 2‑chlorothieno[3,2‑c]pyridine (CAS 28783‑23‑5) lacks [3]. This flexibility proved critical in hPNMT programs, where tetrahydrothieno[3,2‑c]pyridines achieved superior potency vs. aromatic isosteres [4]. Researchers can use this compound to explore induced‑fit binding to aminergic GPCRs or methyltransferase targets, expanding chemical space beyond the planar thienopyridine patent landscape.

Chemical Biology Probe for Thienopyridine‑Binding Proteome Deconvolution

Unlike prasugrel (IC₅₀ 1.8 μM, irreversible) and clopidogrel (IC₅₀ 0.53 μM, irreversible), the target compound lacks the covalent warhead required for P2Y₁₂ irreversible blockade [5]. This makes it an ideal affinity‑chromatography probe or photoaffinity‑labeling scaffold for identifying non‑P2Y₁₂ thienopyridine‑interacting proteins. Its single chlorine atom can be replaced with iodine for radiolabeling, further enabling target‑ID studies.

Quote Request

Request a Quote for 5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.